2-Ethoxy-6-methylaniline
Overview
Description
2-Ethoxy-6-methylaniline is a substituted aniline derivative characterized by the presence of an ethoxy group at the 2-position and a methyl group at the 6-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methylaniline typically involves the ortho-selective alkylation of o-toluidine with ethene in the presence of a catalyst such as triethyl aluminum. This reaction is carried out under high temperature and high pressure conditions . The reaction can be summarized as follows: [ \text{o-Toluidine} + \text{Ethene} \xrightarrow{\text{Triethyl Aluminum, High Temp, High Pressure}} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain the high temperature and pressure required for the reaction. The catalyst, triethyl aluminum, is recycled through high-vacuum separation, significantly reducing waste and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones
Reduction: Amine derivatives
Substitution: Halogenated or nitrated products
Scientific Research Applications
2-Ethoxy-6-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
- 2-Methoxy-6-methylaniline
- 2-Methyl-6-ethylaniline
- 2-Ethoxy-6-ethylaniline
Comparison: 2-Ethoxy-6-methylaniline is unique due to the specific positioning of the ethoxy and methyl groups, which confer distinct chemical and physical properties. Compared to 2-Methoxy-6-methylaniline, the ethoxy group in this compound provides different steric and electronic effects, influencing its reactivity and applications .
Properties
IUPAC Name |
2-ethoxy-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXZINXUVCZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541780 | |
Record name | 2-Ethoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53982-02-8 | |
Record name | 2-Ethoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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